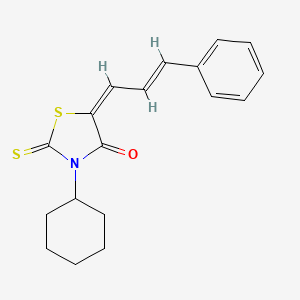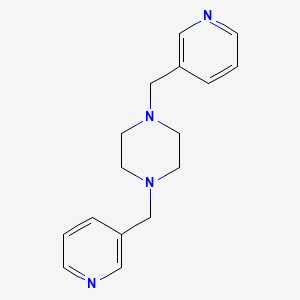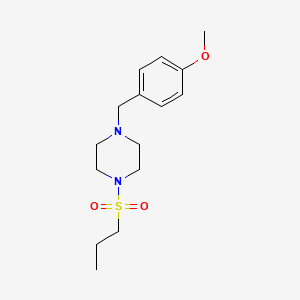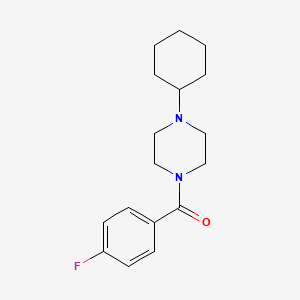![molecular formula C18H20BrN3O2 B10880530 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880530.png)
1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine family Piperazine derivatives are known for their diverse pharmacological properties and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromobenzyl chloride.
Nitration: The 3-bromobenzyl chloride is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 3-bromo-2-nitrobenzyl chloride.
Piperazine Coupling: The final step involves the reaction of 3-bromo-2-nitrobenzyl chloride with piperazine in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrogenation: The nitro group can be hydrogenated to form an amine using hydrogen gas and a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Hydrogenation: Hydrogen gas, Pd/C catalyst.
Major Products:
Reduction of Nitro Group: 1-[(3-Bromophenyl)methyl]-4-[(2-aminophenyl)methyl]piperazine.
Substitution of Bromine: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The presence of the piperazine ring allows it to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromine and nitro groups may also contribute to its binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
- 1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- 1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- 1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Comparison: Compared to its analogs, 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine may exhibit unique pharmacological properties due to the specific positioning of the bromine and nitro groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C18H20BrN3O2 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
1-[(3-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2 |
Clave InChI |
WBEOHSVATCZVGV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide](/img/structure/B10880449.png)

![4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10880458.png)
![7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880475.png)
methanone](/img/structure/B10880477.png)
![N-{2-[(4,5-dicyano-2-nitrophenyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B10880484.png)


![N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B10880499.png)

![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide](/img/structure/B10880514.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10880529.png)

